molecular formula C7H13N3O2S B13473730 1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonamide

1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonamide

Cat. No.: B13473730
M. Wt: 203.26 g/mol
InChI Key: IQEGTQQXJVPUPF-UHFFFAOYSA-N
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Description

1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonamide is a compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonamide typically involves the reaction of 1-methyl-2-(propan-2-yl)-1H-imidazole with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors has also been explored to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonamide involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to a decrease in its activity. The compound’s sulfonamide group plays a crucial role in this inhibitory action by forming strong interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group at the 5-position of the imidazole ring enhances its potential as an enzyme inhibitor and broadens its range of applications in medicinal chemistry .

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

3-methyl-2-propan-2-ylimidazole-4-sulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-5(2)7-9-4-6(10(7)3)13(8,11)12/h4-5H,1-3H3,(H2,8,11,12)

InChI Key

IQEGTQQXJVPUPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(N1C)S(=O)(=O)N

Origin of Product

United States

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